N-(2-{[3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)-1-phenylmethanesulfonamide is a complex organic compound with significant pharmaceutical potential. It is classified under the category of sulfonamides, which are known for their antibacterial properties. The compound's structure features a triazole ring fused with a pyridazine moiety, indicating its potential as a bioactive molecule in medicinal chemistry.
The compound is referenced in various chemical databases and literature, including PubChem and DrugBank, where it is associated with unique identifiers such as the CAS number 1208935-68-5. These databases provide essential information regarding its molecular structure and properties, which are crucial for researchers in the field.
This compound falls under the broader classification of sulfonamides and triazoles. Sulfonamides are characterized by their sulfonamide functional group, which contributes to their biological activity. The presence of the triazole and pyridazine rings suggests potential interactions with biological targets, making it a candidate for further pharmacological studies.
The synthesis of N-(2-{[3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)-1-phenylmethanesulfonamide typically involves several steps:
Technical details regarding reaction conditions (e.g., temperature, solvents) and yields are often documented in synthetic protocols found in scientific literature.
The molecular formula for N-(2-{[3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)-1-phenylmethanesulfonamide is , with a molecular weight of approximately 391.4 g/mol.
The compound's structure can be represented using various notations:
O=C(NCCOc1ccc2nnc(-c3ccccc3)n2n1)C
JMPSZYHYDMQFEO-KRWDZBQOSA-N
N-(2-{[3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)-1-phenylmethanesulfonamide can participate in various chemical reactions:
Each reaction pathway can be explored further to understand the compound's reactivity profile.
The mechanism of action for N-(2-{[3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)-1-phenylmethanesulfonamide likely involves:
Data from biological assays would provide insights into its efficacy against specific pathogens.
Relevant data regarding melting point, boiling point, and density would need to be experimentally determined or sourced from chemical databases.
N-(2-{[3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)-1-phenylmethanesulfonamide has potential applications in:
Further research could elucidate its full potential in medicinal chemistry and pharmacology.
CAS No.: 29393-20-2
CAS No.: 2134602-45-0
CAS No.: 16903-37-0
CAS No.: